2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone

Description

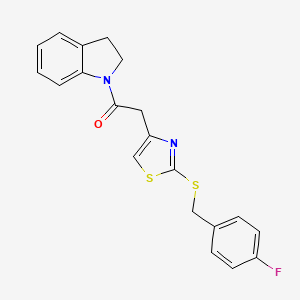

2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone is a synthetic organic compound featuring a thiazole core substituted with a 4-fluorobenzylthio group and an indolin-1-yl ethanone moiety. Its structure combines a thiazole ring (known for bioactivity in medicinal chemistry) with a fluorinated aromatic system and a bicyclic indoline group.

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2OS2/c21-16-7-5-14(6-8-16)12-25-20-22-17(13-26-20)11-19(24)23-10-9-15-3-1-2-4-18(15)23/h1-8,13H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORYSNKTSCHXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone is a thiazole derivative notable for its complex structure and potential biological activities. The compound integrates a thiazole moiety with a fluorobenzyl group and an indoline structure, suggesting diverse pharmacological properties. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 342.39 g/mol. Its structure includes:

- Thiazole Ring : Contributes to the compound's reactivity and biological interactions.

- Fluorobenzyl Group : Enhances lipophilicity, potentially improving membrane permeability.

- Indoline Moiety : May influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Thiazole : The reaction of thiazole precursors with suitable thiol compounds.

- Introduction of the Fluorobenzyl Group : Nucleophilic substitution reactions using 4-fluorobenzyl chloride.

- Final Acetylation : Acetylation with indoline derivatives to yield the final product.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell walls or inhibition of essential enzymes.

Anticancer Properties

Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction. Specific pathways affected include:

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs).

- Apoptosis Activation : Upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes, including:

| Enzyme | Mechanism of Action | Biological Implication |

|---|---|---|

| CYP450 | Competitive inhibition | Affects drug metabolism |

| Kinases | Allosteric modulation | Influences signaling pathways |

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Antimicrobial Effects :

- Objective : To evaluate the efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Demonstrated significant inhibition zones in disk diffusion assays, suggesting potent antibacterial activity.

-

Cancer Cell Line Study :

- Objective : To assess cytotoxic effects on human cancer cell lines (e.g., MCF-7, HeLa).

- Results : IC50 values indicated effective dose-dependent cytotoxicity, with mechanisms involving apoptosis confirmed via flow cytometry.

-

Enzyme Interaction Analysis :

- Objective : To determine inhibitory effects on specific enzymes.

- Results : Kinetic studies revealed competitive inhibition patterns, suggesting potential for drug development targeting metabolic pathways.

Scientific Research Applications

Biological Activities

Research indicates that 2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone exhibits various biological activities:

- Anticancer Properties : Studies have shown that compounds with similar structures possess significant anticancer activity, potentially through the inhibition of specific cancer cell pathways .

- Antimicrobial Activity : Preliminary evaluations suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatments .

- Enzyme Inhibition : Binding studies indicate that this compound may inhibit certain enzymes by occupying their active sites or allosteric sites, influencing various biochemical pathways .

Case Studies and Research Findings

Several studies have investigated the applications of thiazole derivatives similar to this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Key Observations

Structural Variations: The target compound uses a thiazole core, whereas analogues like 3d and 1 employ triazole or pyrimidine backbones. Thiazoles are associated with enhanced metabolic stability compared to triazoles .

Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution of a thiol (e.g., 4-fluorobenzylthiol) onto a halogenated thiazole, followed by coupling with indoline-ethanone. This mirrors methods in (α-halogenated ketone reactions) and (thioether formation via Na ethoxide) .

Biological Relevance: Antimicrobial Activity: Compound 3d (triazole-thioether) showed efficacy against S. aureus (MIC: 8 µg/mL) and E. coli (MIC: 16 µg/mL), suggesting the target compound may share similar mechanisms . Anticancer Potential: Thiazole-thioethers like 38 () inhibited cancer cell proliferation (IC₅₀: 12 µM), likely via thiol-mediated apoptosis. The indoline group in the target compound could enhance DNA intercalation .

Physicochemical Data :

Q & A

Q. How can the synthesis of 2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone be optimized for high yield and purity?

Methodological Answer: Synthesis optimization involves:

- Stepwise functionalization : React 4-fluorobenzylthiol with 2-bromo-1-(thiazol-4-yl)ethanone to form the thioether linkage, followed by coupling with indoline via nucleophilic substitution .

- Reaction conditions : Use polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 8–12 hours. Catalysts like triethylamine improve thioether bond formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted intermediates. Purity (>95%) is confirmed via HPLC with a C18 reverse-phase column .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer: Key techniques include:

- NMR : NMR identifies protons on the indoline (δ 6.8–7.5 ppm), thiazole (δ 7.2–8.1 ppm), and 4-fluorobenzyl (δ 4.3–4.5 ppm for -CH-S). NMR confirms carbonyl (C=O) at ~195 ppm .

- Mass spectrometry (HRMS) : ESI-HRMS provides exact mass (e.g., [M+H] at m/z 399.08) and fragmentation patterns to validate the thioether and ethanone moieties .

- IR spectroscopy : Peaks at 1680–1700 cm (C=O stretch) and 2550–2600 cm (S-H stretch, if intermediates are analyzed) .

Q. What preliminary assays are recommended to assess its biological activity?

Methodological Answer:

- Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations. Compare IC values to cisplatin as a positive control .

- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. Monitor activity via fluorescence quenching or absorbance changes .

- Cellular uptake : Label with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via flow cytometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?

Methodological Answer:

- Substituent variation : Synthesize analogs with halogen (Cl, Br) or methyl groups on the benzyl or indoline rings. Compare activity to identify electron-withdrawing/-donating effects .

- Scaffold hopping : Replace thiazole with triazole or imidazole rings to modulate steric/electronic properties. Assess changes in binding affinity via molecular docking .

- Pharmacophore mapping : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent positions with IC values .

Q. What computational strategies predict its binding modes with biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., 5-lipoxygenase). Validate with MD simulations (100 ns) to assess stability .

- Density functional theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration .

Q. How can stability and degradation pathways be analyzed under physiological conditions?

Methodological Answer:

- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (UV light) conditions. Monitor via LC-MS to identify degradation products (e.g., sulfoxide formation from thioether oxidation) .

- Plasma stability : Incubate in human plasma (37°C, 24 hrs). Quench with acetonitrile, centrifuge, and quantify parent compound loss via HPLC .

- Metabolite profiling : Use liver microsomes (human/rat) and UPLC-QTOF-MS to detect phase I/II metabolites .

Q. How should contradictory data in biological assays be resolved?

Methodological Answer:

- Dose-response validation : Repeat assays in triplicate with stringent controls (e.g., vehicle-only and reference inhibitors). Use statistical tools (ANOVA, Tukey’s test) to confirm significance .

- Off-target screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific interactions .

- Orthogonal assays : Correlate enzymatic inhibition (e.g., IC) with cellular activity (e.g., apoptosis via Annexin V staining) to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.